molecular formula C12H17N3O B12280175 {[(5-Azidopentyl)oxy]methyl}benzene CAS No. 832684-09-0

{[(5-Azidopentyl)oxy]methyl}benzene

Cat. No.: B12280175
CAS No.: 832684-09-0
M. Wt: 219.28 g/mol
InChI Key: MLASOSUYXUZHRL-UHFFFAOYSA-N
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Description

1-[[(5-Azidopentyl)oxy]methyl]benzene-4-D is a research chemical with the molecular formula C12H16N3OD and a molecular weight of 220.29 g/mol. This compound is characterized by the presence of an azido group attached to a pentyl chain, which is further connected to a benzene ring through an oxy-methyl linkage. It is primarily used as a building block in various chemical syntheses and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[[(5-Azidopentyl)oxy]methyl]benzene-4-D typically involves the following steps:

    Formation of the Pentyl Chain: The initial step involves the preparation of the 5-azidopentyl chain. This can be achieved by reacting 5-bromopentyl alcohol with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) under reflux conditions.

    Attachment to Benzene Ring: The 5-azidopentyl chain is then attached to the benzene ring through an oxy-methyl linkage. This can be done by reacting the azidopentyl alcohol with benzyl chloride in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like acetonitrile.

Industrial Production Methods

While specific industrial production methods for 1-[[(5-Azidopentyl)oxy]methyl]benzene-4-D are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-[[(5-Azidopentyl)oxy]methyl]benzene-4-D undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of amines or other substituted derivatives.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Click Chemistry:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN3), dimethylformamide (DMF), reflux conditions.

    Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF), room temperature.

    Click Chemistry: Copper(I) bromide (CuBr), sodium ascorbate, water/tetrahydrofuran (THF) mixture, room temperature.

Major Products Formed

    Amines: Formed by the reduction of the azido group.

    Triazoles: Formed by the cycloaddition of the azido group with alkynes.

Scientific Research Applications

1-[[(5-Azidopentyl)oxy]methyl]benzene-4-D has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and for the preparation of complex molecules.

    Biology: Employed in bioconjugation techniques, such as labeling biomolecules with fluorescent tags.

    Medicine: Investigated for potential use in drug delivery systems and as a precursor for bioactive compounds.

    Industry: Utilized in the development of new materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 1-[[(5-Azidopentyl)oxy]methyl]benzene-4-D largely depends on the specific application and the chemical reactions it undergoes. For instance, in click chemistry, the azido group reacts with alkynes to form stable triazole rings, which can be used to link various molecules together. The molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

1-[[(5-Azidopentyl)oxy]methyl]benzene-4-D can be compared with other azido-containing compounds such as:

    Azidomethylbenzene: Similar structure but with a shorter chain.

    Azidopropylbenzene: Contains a propyl chain instead of a pentyl chain.

    Azidoethylbenzene: Contains an ethyl chain instead of a pentyl chain.

The uniqueness of 1-[[(5-Azidopentyl)oxy]methyl]benzene-4-D lies in its longer pentyl chain, which can provide different steric and electronic properties compared to shorter-chain analogs.

Properties

CAS No.

832684-09-0

Molecular Formula

C12H17N3O

Molecular Weight

219.28 g/mol

IUPAC Name

5-azidopentoxymethylbenzene

InChI

InChI=1S/C12H17N3O/c13-15-14-9-5-2-6-10-16-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2

InChI Key

MLASOSUYXUZHRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCCCCN=[N+]=[N-]

Origin of Product

United States

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